7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid

Physicochemical profiling Lipophilicity Building block selection

7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic building block featuring a pyrazolo[1,5-b][1,2,4]triazole core with a 7-amino substituent and a 6-carboxylic acid functionality. It belongs to a class of compounds explored as intermediates for angiotensin II receptor antagonists and photographic magenta couplers.

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
CAS No. 227610-67-5
Cat. No. B12883893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
CAS227610-67-5
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=N1)C(=C(N2)C(=O)O)N
InChIInChI=1S/C7H9N5O2/c1-2-3-9-6-4(8)5(7(13)14)11-12(6)10-3/h11H,2,8H2,1H3,(H,13,14)
InChIKeyAFXZGYJNGREASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid (CAS 227610-67-5): Procurement-Relevant Physicochemical and Structural Profile


7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic building block featuring a pyrazolo[1,5-b][1,2,4]triazole core with a 7-amino substituent and a 6-carboxylic acid functionality . It belongs to a class of compounds explored as intermediates for angiotensin II receptor antagonists and photographic magenta couplers [1]. Key procurement-relevant identifiers include molecular formula C₇H₉N₅O₂, molecular weight 195.18 g/mol, topological polar surface area (TPSA) 109.30 Ų, and calculated LogP 0.48 .

Why Generic Substitution Fails for 7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid: The Quantitative Differentiation Problem


Within the pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid family, subtle variations in substituents (e.g., 2-methyl vs. 2-ethyl vs. 2-isopropyl; presence or absence of the 7-amino group) profoundly alter physicochemical properties critical for downstream reactivity, solubility, and biological target engagement [1][2]. As demonstrated by the >7-fold difference in LogP between the 2-ethyl-7-amino target compound and the 2-methyl des-amino analog, generic interchange without quantitative justification risks failed syntheses, altered pharmacokinetic profiles, or invalid structure-activity relationships .

Quantitative Differentiation Evidence for 7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid


Enhanced Hydrophilicity vs. 2-Methyl Des-Amino Analog: LogP Comparison

The target compound exhibits a calculated LogP of 0.48, indicating moderate hydrophilicity. In contrast, the 2-methyl des-amino analog (CAS 197355-56-9) has a calculated LogP of 0.064, reflecting higher lipophilicity . This represents a >7-fold difference in predicted partition coefficient, driven by the combined effect of the 2-ethyl and 7-amino substituents.

Physicochemical profiling Lipophilicity Building block selection

Increased Topological Polar Surface Area vs. Des-Amino Analogs

The target compound has a topological polar surface area (TPSA) of 109.30 Ų . The des-amino 2-methyl analog reports a TPSA of approximately 72.0 Ų . This 37.3 Ų increase is attributable to the primary amine at position 7 and has implications for hydrogen-bonding capacity and passive membrane permeability.

Polar surface area Membrane permeability Drug-likeness

Dual Hydrogen-Bond Donor/Acceptor Capacity from 7-Amino Motif

The 7-amino substituent provides two hydrogen-bond donor (HBD) atoms and one additional acceptor, increasing total HBD count to 3 and HBA count to 6 (vs. 1 HBD and 5 HBA for the des-amino 2-methyl analog) . This expanded hydrogen-bonding capacity is structurally confirmed by the molecular formula C₇H₉N₅O₂.

Hydrogen bonding Target engagement Crystal engineering

Molecular Weight Differentiation from 2-Isopropyl Analog

The target compound has a molecular weight of 195.18 g/mol . The 2-isopropyl-7-amino analog (CAS 227610-68-6) has a molecular weight of 209.21 g/mol . This 14.03 g/mol difference places the target compound below the 200 Da threshold often favored in fragment-based drug discovery, whereas the isopropyl analog exceeds it.

Molecular weight Lead-likeness Fragment-based design

High-Value Application Scenarios for 7-Amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid Based on Quantitative Evidence


Angiotensin II Receptor Antagonist Intermediate Synthesis

The pyrazolo[1,5-b][1,2,4]triazole scaffold is validated in angiotensin II receptor antagonist programs, where 2,7-diethyl substitution was identified as optimal (compound 5n, pA₂ = 8.774) . The target compound, bearing both the 2-ethyl group and a 6-carboxylic acid handle for further derivatization, serves as a strategic intermediate for introducing the critical C-6 oxygen-linked substituents described in follow-up SAR studies .

Fragment-Based Drug Discovery Libraries

With a molecular weight of 195.18 g/mol (below the 200 Da fragment threshold) and balanced LogP of 0.48, the target compound meets key fragment-likeness criteria . The 7-amino group provides a synthetic handle for amide coupling or reductive amination, while the carboxylic acid enables esterification or amidation, supporting rapid analog generation in fragment growth campaigns.

Photographic Magenta Coupler Intermediate

Patents from Eastman Kodak and Fuji Photo Film describe the use of pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid derivatives as intermediates for magenta couplers in silver halide color photographic materials . The target compound's 7-amino substituent offers a site for diazotization and coupling to form the requisite azomethine dye chromophore, while the 2-ethyl group modulates coupling reactivity and dye hue.

Physicochemical Comparator in Heterocyclic SAR Studies

The >7-fold LogP difference and 52% TPSA increase relative to the 2-methyl des-amino analog provide a measurable physicochemical perturbation for probing structure-property relationships in heterocyclic series . This makes the target compound a valuable tool for deconvoluting the contributions of amine substitution and alkyl chain length to solubility, permeability, and target binding.

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